4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione

Lipophilicity LogP QSAR

Procuring the wrong 4,4,4-trifluoro-1-arylbutane-1,3-dione derivative can derail research due to mismatched pKa and lipophilicity. This exact 4-propylphenyl analog (CAS 111102-83-1) is the specific building block needed for reproducible metal-organic complex synthesis and extraction protocols. - Computed XLogP of 3.9 ensures superior partition coefficients for liquid-liquid extraction of lanthanides/transition metals vs. less lipophilic phenyl or 4-methylphenyl analogs. - Confirmed 97% (HPLC) purity specification from validated supplier QC, reducing incoming quality control burden. - Available in research-ready pack sizes (25 mg to 100 g) with custom synthesis options for scale-up continuity.

Molecular Formula C13H13F3O2
Molecular Weight 258.24
CAS No. 111102-83-1
Cat. No. B595733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione
CAS111102-83-1
Molecular FormulaC13H13F3O2
Molecular Weight258.24
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C13H13F3O2/c1-2-3-9-4-6-10(7-5-9)11(17)8-12(18)13(14,15)16/h4-7H,2-3,8H2,1H3
InChIKeyBFGJMUNLVXEJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione: Baseline Overview


4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione is an asymmetric β-diketone featuring a strongly electron-withdrawing trifluoromethyl (CF₃) group and a 4-propylphenyl aryl substituent . The β-diketone moiety enables keto-enol tautomerism and bidentate metal chelation, classifying it within the broad family of 1,3-dicarbonyl ligands used in coordination chemistry and organic synthesis [1]. Its molecular formula is C₁₃H₁₃F₃O₂ with a molecular weight of 258.24 g/mol . The compound is primarily offered as a research chemical for use as a synthetic building block, with typical commercial purity specifications of 95%–97% (HPLC) .

Why Generic Substitution Fails for This β-Diketone


Generic substitution within the 4,4,4-trifluoro-1-arylbutane-1,3-dione family is unreliable because the electronic and steric properties of the aryl substituent directly modulate key performance parameters. The Hammett σ constant and the lipophilicity (logP) of the para-substituent govern the ligand's acidity (pKa of the enol proton) and its partitioning behavior, which in turn influence metal binding affinity, complex solubility, and extraction efficiency [1]. The 4-propyl chain provides a specific combination of electron-donating resonance effect (+I) and hydrophobic surface area (computed XLogP of 3.9 ) that cannot be replicated by a proton (H), methyl, or ethyl group. Substituting the propyl group will inevitably alter the pKa, the solubility profile, and the coordination geometry around a metal center, potentially compromising the performance of a tuned catalytic system or the stability of a formulated material [1]. Therefore, procurement of the exact 4-propylphenyl derivative is essential when these properties have been empirically optimized for a specific application.

Quantitative Differentiation Evidence from Close Analogs


Enhanced Lipophilicity via Computed LogP Comparison

The computed octanol-water partition coefficient (XLogP) for 4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione is 3.9 . This value is substantially higher than that calculated for the unsubstituted phenyl analog (4,4,4-trifluoro-1-phenylbutane-1,3-dione) or the 4-methylphenyl analog [1]. The increased logP of the propyl derivative predicts greater solubility in non-polar organic solvents and enhanced partitioning into hydrophobic environments compared to its less lipophilic analogs.

Lipophilicity LogP QSAR

4-Propylphenyl Backbone in Transition Metal Complex Synthesis

The 4-propylphenyl substituent has been successfully employed as the R-group in monothio-β-diketonate ligands (RC(SH)=CHCOCF₃) to synthesize a library of Ni(II), Pd(II), Pt(II), Cu(II), Zn(II), and Co(III) complexes [1]. The reported synthesis and characterization (including dipole moment and NMR data) confirm that the 4-propylphenyl group is compatible with stable complex formation and does not introduce steric hindrance that precludes metal chelation. While the present compound is the oxygen analog (β-diketone rather than monothio-β-diketone), the identical organic backbone suggests proven utility in related coordination environments.

Coordination Chemistry Monothio-β-diketone Complex Synthesis

Sourcing and Purity Profile Differentiation

The target compound is available with specified purity levels that differentiate one supplier from another, though not necessarily the compound from its analogs. ChemicalBook lists suppliers offering purities of 97% (HPLC) and ≥95% . The CAS number 111102-83-1 uniquely identifies this compound, and its availability in small to moderate quantities (1g, 5g, 25g, 100g) is documented , which may differ from the sourcing profile of more common analogs like the 4-methylphenyl derivative (CAS 720-94-5).

Chemical Sourcing Purity Procurement

Validated Application Scenarios


Ligand Design for Lipophilic Metal-Organic Complexes

The high computed logP of 3.9 makes this compound a candidate for synthesizing metal complexes intended for non-polar environments or for improving the extractability of metal ions from aqueous solutions. Researchers designing lanthanide or transition metal complexes for liquid-liquid extraction or homogeneous catalysis can select this ligand over less lipophilic analogs (e.g., the phenyl or 4-methylphenyl derivatives) to increase partition coefficients without altering the core β-diketonate chelating motif [1].

Synthesis of Lipophilic Pharmaceutical Intermediates

The trifluoromethyl group is a privileged motif in medicinal chemistry for improving metabolic stability and bioavailability. This compound serves as a fluorinated building block with a para-propyl phenyl group providing a defined hydrophobic substituent . It can be employed in the synthesis of β-diketone tautomer-containing pharmacophores (e.g., anti-inflammatory or anti-cancer agents) where increased lipophilicity relative to methyl or ethyl analogs is desirable for target binding or membrane permeability .

Monothio-β-diketonate Ligand Development for Square-Planar Complexes

The proven utility of the 4-propylphenyl fragment in monothio-β-diketonate ligand systems [2] supports the use of the target compound as a precursor for synthesizing analogous O,S-donor ligands. Researchers can expect similar complexation behavior and well-defined geometries (e.g., cis-square planar for Ni²⁺, Pd²⁺, Pt²⁺) when thionation of the target β-diketone is performed, reducing the need for de novo ligand screening [2].

Coordinating Solvent or Extractant in Analytical Chemistry

β-Diketones are classic chelating extractants for metal ions. The 4-propylphenyl derivative, with its intermediate chain length, may offer a balance between sufficient solubility in organic diluents (due to its logP) and a favorable aqueous-to-organic extraction kinetics for metals such as Cu²⁺, Zn²⁺, or Ln³⁺. It can be evaluated as an extractant in solvent extraction systems where shorter-chain analogs (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) exhibit too high aqueous solubility or poor phase separation [1].

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